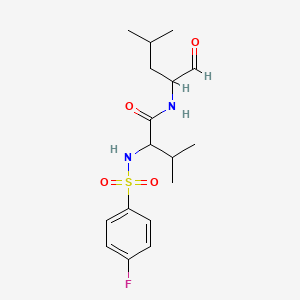

N-(4-Fluorophénylsulfonyl)-L-Valyl-L-Leucinal

Vue d'ensemble

Description

L’Inhibiteur de la Calpaïne VI est un inhibiteur puissant et réversible de la calpaïne, une famille de protéases à cystéine dépendantes du calcium. La calpaïne joue un rôle crucial dans divers processus cellulaires, notamment la transduction du signal, la motilité cellulaire et l’apoptose. L'inhibition de la calpaïne a été explorée à des fins thérapeutiques, en particulier dans les maladies neurodégénératives et autres conditions pathologiques où l'activité de la calpaïne est dysrégulée .

Applications De Recherche Scientifique

Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications. In neurodegenerative diseases, it has shown promise in preventing calpain-mediated neuronal cell death. It is also being explored for its role in reducing inflammation and fibrosis in various pathological conditions .

In the field of cancer research, Calpain Inhibitor VI has been investigated for its ability to inhibit tumor growth and metastasis by targeting calpain activity in cancer cells. Additionally, it has applications in studying the role of calpain in cellular processes such as autophagy and apoptosis .

Mécanisme D'action

L’Inhibiteur de la Calpaïne VI exerce ses effets en se liant au site actif de la calpaïne, empêchant ainsi le clivage protéolytique des substrats cibles. Le composé interagit avec le résidu cystéine du site actif, formant une liaison covalente réversible. Cette interaction inhibe l'activité catalytique de la calpaïne, ce qui entraîne une réduction de la protéolyse des protéines cellulaires .

Les cibles moléculaires de l’Inhibiteur de la Calpaïne VI comprennent diverses isoformes de la calpaïne, telles que la calpaïne-1 et la calpaïne-2. En inhibant ces protéases, le composé module les voies de signalisation impliquées dans la survie cellulaire, l'apoptose et l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Inhibiteur de la Calpaïne VI implique plusieurs étapes, notamment la formation d’aldéhydes peptidiques. Le processus commence généralement par la protection des groupes amino, suivie de réactions de couplage pour former le squelette peptidique.

Méthodes de production industrielle : La production industrielle de l’Inhibiteur de la Calpaïne VI suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie et la cristallisation sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’Inhibiteur de la Calpaïne VI subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité inhibitrice et sa spécificité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l’Inhibiteur de la Calpaïne VI comprennent les agents protecteurs, les réactifs de couplage et les agents oxydants. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés par ces réactions sont des aldéhydes peptidiques présentant une activité inhibitrice accrue contre la calpaïne. Ces produits se caractérisent par leur capacité à se lier au site actif de la calpaïne et à inhiber son activité protéolytique .

Applications de la recherche scientifique

L’Inhibiteur de la Calpaïne VI a été largement étudié pour ses applications thérapeutiques potentielles. Dans les maladies neurodégénératives, il a montré des promesses pour prévenir la mort cellulaire neuronale médiée par la calpaïne. Il est également exploré pour son rôle dans la réduction de l'inflammation et de la fibrose dans diverses conditions pathologiques .

Dans le domaine de la recherche sur le cancer, l’Inhibiteur de la Calpaïne VI a été étudié pour sa capacité à inhiber la croissance tumorale et la métastase en ciblant l'activité de la calpaïne dans les cellules cancéreuses. De plus, il a des applications dans l'étude du rôle de la calpaïne dans les processus cellulaires tels que l'autophagie et l'apoptose .

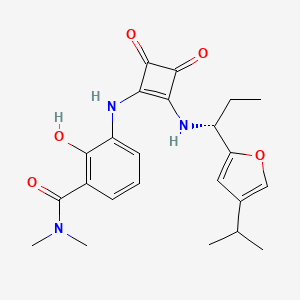

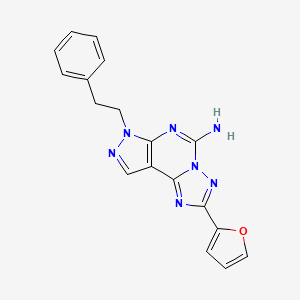

Comparaison Avec Des Composés Similaires

L’Inhibiteur de la Calpaïne VI est unique en sa capacité à inhiber sélectivement la calpaïne sans affecter significativement les autres protéases à cystéine. Les composés similaires comprennent l’Inhibiteur de la Calpaïne I, l’Inhibiteur de la Calpaïne II et le E64d. Ces inhibiteurs ciblent également la calpaïne mais diffèrent par leur structure chimique et leur spécificité .

Liste des composés similaires :- Inhibiteur de la Calpaïne I

- Inhibiteur de la Calpaïne II

- E64d

- MDL-28170

- SNJ-1945

Chacun de ces composés a des propriétés et des applications uniques, mais l’Inhibiteur de la Calpaïne VI se distingue par son inhibition puissante et réversible de la calpaïne .

Propriétés

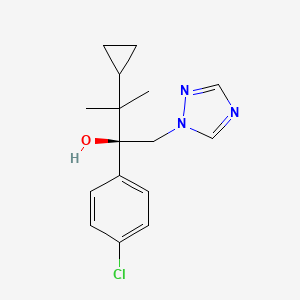

IUPAC Name |

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJWUIDLGZAXID-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-53-4 | |

| Record name | N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

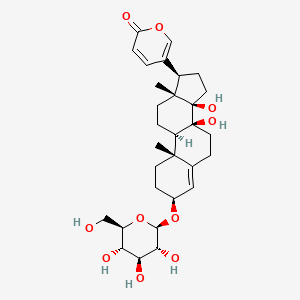

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)